4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide
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Overview
Description
4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide is a complex organic compound with the molecular formula C22H18N4O2S3 and a molecular weight of 466.606 g/mol . This compound is notable for its unique structure, which includes a naphthylmethyl group, a thiadiazole ring, and a benzamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The naphthylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide is unique due to its specific combination of functional groups and structural features. The presence of the naphthylmethyl group and the thiadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H18N4O2S3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[[2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C22H18N4O2S3/c23-20(28)15-8-10-17(11-9-15)24-19(27)13-30-22-26-25-21(31-22)29-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11H,12-13H2,(H2,23,28)(H,24,27) |
InChI Key |
AVSDSUVBTWYUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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